molecular formula C13H16Cl3NO2 B1321114 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 451485-54-4

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1321114
CAS No.: 451485-54-4
M. Wt: 324.6 g/mol
InChI Key: WUZRYMQBDWFXNB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H16Cl3NO2 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carboxylic Acids in Biocatalysis

Carboxylic acids, including 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, have significant roles in biocatalysis. They serve as precursors for various industrial chemicals through fermentative production using engineered microbes. Their inhibitory effects on microbes, due to their potency as microbial inhibitors, present both challenges and opportunities for metabolic engineering to enhance microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Organic Acids in Oil and Gas Operations

In the oil and gas industry, organic acids, including derivatives of carboxylic acids, are utilized in acidizing operations for formation damage removal and dissolution in both carbonate and sandstone formations. They offer advantages over traditional hydrochloric acid by being less corrosive and providing better penetration and less sludging tendency, especially in high-temperature operations. Organic acids like formic, acetic, citric, and lactic acids have diverse applications ranging from enhancing dissolution rates to serving as iron sequestering agents (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Antioxidant and Microbiological Activity of Carboxylic Acids

Carboxylic acids from natural sources exhibit significant biological activities, including antioxidant and antimicrobial properties. The structural differences of carboxylic acids influence their biological activities, with some demonstrating potent antimicrobial activity against various microbial strains. This highlights the potential of carboxylic acids in developing natural preservatives and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions involving compounds like this compound provide insights into the synthetic pathways for creating novel compounds. These reactions, which can occur without base catalysis and follow second-order kinetics, are essential in synthesizing various derivatives for pharmaceutical and industrial applications (Pietra & Vitali, 1972).

Safety and Hazards

The safety data sheet for “1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride” is available . It’s important to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZRYMQBDWFXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610075
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-54-4
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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